molecular formula C16H15ClIN3S B2795822 1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1049785-06-9

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No.: B2795822
CAS No.: 1049785-06-9
M. Wt: 443.73
InChI Key: DWAQRWBQZAYAKK-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a complex organic compound that combines an indole ring with a chlorobenzyl group and an imidothiocarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves multiple steps. One common approach starts with the preparation of the indole ring, followed by the introduction of the chlorobenzyl group. The final step involves the formation of the imidothiocarbamate moiety and its conversion to the hydroiodide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the indole ring or the chlorobenzyl group, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the imidothiocarbamate moiety, potentially converting it to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives, while nucleophilic substitution of the chlorobenzyl group can produce a variety of substituted indoles .

Scientific Research Applications

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the chlorobenzyl group may participate in hydrophobic interactions. The imidothiocarbamate moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the indole ring, chlorobenzyl group, and imidothiocarbamate moiety allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and development .

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S.HI/c17-12-7-5-11(6-8-12)9-20-10-15(21-16(18)19)13-3-1-2-4-14(13)20;/h1-8,10H,9H2,(H3,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAQRWBQZAYAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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